molecular formula C13H9BrO4 B11789583 Methyl5-(4-bromobenzoyl)furan-2-carboxylate

Methyl5-(4-bromobenzoyl)furan-2-carboxylate

Cat. No.: B11789583
M. Wt: 309.11 g/mol
InChI Key: CLUKNEIGLORIJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate typically involves the esterification of 5-(4-bromobenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Methyl 5-(4-bromobenzoyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromobenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-bromobenzoyl)furan-2-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C13H9BrO4

Molecular Weight

309.11 g/mol

IUPAC Name

methyl 5-(4-bromobenzoyl)furan-2-carboxylate

InChI

InChI=1S/C13H9BrO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3

InChI Key

CLUKNEIGLORIJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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